4-(Dimethylamino)benzophenone (CAS Number: 530-44-9) is an organic compound synthesized through various methods, including the Friedel-Crafts acylation reaction between N,N-dimethylaniline and benzoyl chloride []. Its properties have been well-characterized, existing as a white to slightly yellow crystalline powder with a melting point of 88-90 °C [].
This compound exhibits interesting photochemical properties, particularly photosensitivity. Upon exposure to light, it undergoes photo-induced electron transfer, making it a potential candidate for applications in photocatalysis and light-emitting devices.
Research suggests that 4-(Dimethylamino)benzophenone holds promise in various scientific fields:
4-(Dimethylamino)benzophenone is an organic compound with the molecular formula C₁₅H₁₅NO and a molecular weight of 225.29 g/mol. It is characterized by a benzophenone structure, which consists of two phenyl rings connected by a carbonyl group (C=O). The compound contains a dimethylamino group (-N(CH₃)₂) at the para position of one of the phenyl rings, enhancing its electron-donating properties. This compound is also known as Michler's ketone, and it is widely recognized for its applications in various chemical processes, particularly in dye manufacturing and as a photosensitizer in photo
The biological activity of 4-(Dimethylamino)benzophenone has been studied primarily in the context of its potential toxicity and phototoxic effects. It has been shown to cause irritation to skin and mucous membranes upon exposure. Additionally, it may exhibit mutagenic properties under certain conditions due to its ability to undergo photo
Several synthesis methods exist for producing 4-(Dimethylamino)benzophenone:
4-(Dimethylamino)benzophenone finds extensive applications across various fields:
Interaction studies involving 4-(Dimethylamino)benzophenone focus on its reactivity with other chemical species under different conditions. For example, it has been shown to interact with various aniline derivatives leading to the formation of complex dye structures. Its role as a photosensitizer also highlights its interactions with light and reactive oxygen species during photochemical processes .
Several compounds share structural or functional similarities with 4-(Dimethylamino)benzophenone. Here are some notable examples:
Compound Name | Formula | Unique Features |
---|---|---|
4,4'-Bis(dimethylamino)benzophenone | C₁₇H₂₀N₂O | Contains two dimethylamino groups; used as a dye precursor |
Michler's ketone | C₁₇H₂₀N₂O | A derivative that serves similar functions but has two amine groups |
p-Dimethylaminobenzophenone | C₁₅H₁₅N | Has only one dimethylamino group; less electron-rich |
Auramine O | C₁₅H₁₅N₂S | A dye derived from dimethylaniline; used in biological staining |
These compounds highlight the unique properties of 4-(Dimethylamino)benzophenone while showcasing their respective applications in dyes and photochemical processes .
Irritant